Glucoalyssin

Descripción general

Descripción

Synthesis Analysis

The synthesis of glucan polymers, which could be structurally or functionally related to Glucoalyssin, involves specific enzymes known as glucansucrases. These enzymes catalyze the synthesis of high molecular weight D-glucose polymers from sucrose without the mediation of nucleotide-activated sugars, and cofactors are not necessary for this reaction. This enzymatic process is critical for the industrial production of dextrans and has biological significance in cariogenic processes (Monchois, Willemot, & Monsan, 1999)[https://consensus.app/papers/glucansucrases-mechanism-action-structurefunction-monchois/096686f7f54b5ac4a40bead55a0f2030/?utm_source=chatgpt].

Molecular Structure Analysis

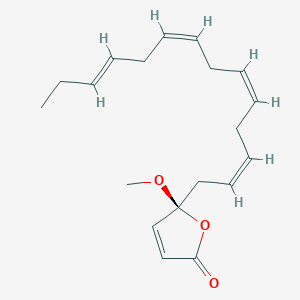

The molecular structure of glucans and related compounds is characterized by a significant diversity, with glucosinolates (GSLs) being a closely related group of metabolites. These compounds are characterized by an S-β-d-glucopyrano unit anomerically connected to an O-sulfated (Z)-thiohydroximate function, undergoing enzymatic hydrolysis to yield various products. The detailed structural characterization is critical for understanding the diversity and biological functions of these compounds (Blažević et al., 2019)[https://consensus.app/papers/glucosinolate-diversity-identification-chemical-blažević/7f3984be0f905037b44bcdf5135b51ce/?utm_source=chatgpt].

Chemical Reactions and Properties

The chemical reactions and properties of glucansucrases, as proxies for understanding Glucoalyssin's behavior, involve the synthesis of glucans from sucrose. These reactions do not require nucleotide-activated sugars or cofactors, indicating a unique mechanism of action. The structure-function relationships of these enzymes have been identified, showing the involvement of two functional domains in the catalytic process (Monchois et al., 1999)[https://consensus.app/papers/glucansucrases-mechanism-action-structurefunction-monchois/096686f7f54b5ac4a40bead55a0f2030/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of glucans, relevant to Glucoalyssin, are influenced by their molecular weight and configuration, which vary based on the source. These properties are essential for applications in food and health industries, where glucans serve as dietary fibers and immunomodulatory agents. The isolation and purity control of glucan fractions are crucial for their application and structural analysis (Synytsya & Novák, 2014)[https://consensus.app/papers/analysis-glucans-synytsya/1a8f567acb225221916e7a3992a373a9/?utm_source=chatgpt].

Aplicaciones Científicas De Investigación

Microbial Glucoamylases in the Food Industry

Glucoamylases, including Glucoalyssin, are vital in the food industry, primarily for converting starch/dextrin to glucose. Produced largely by filamentous fungi, these enzymes are integral in various fermentation processes and in producing food and beverages. However, their moderate thermostability, acidic pH requirements, and slow catalytic activity increase production costs. Recent advances in molecular biology and protein engineering have focused on improving these properties, enhancing thermostability, pH tolerance, and catalytic efficiency. These improvements have considerable potential for industrial applications (Kumar & Satyanarayana, 2009).

Role in Pancreatic Beta-Cell Glucokinase Function

Studies on pancreatic beta-cell glucokinase, which shares functional similarities with Glucoalyssin, show its crucial role in glucose homeostasis. Research aims to bridge the gap between theoretical enzyme kinetics and practical application. Understanding the beta-cell glucokinase-glucose sensor is essential for insights into glucose homeostasis, with implications for managing conditions like diabetes (Matschinsky et al., 1998).

Glutamine Metabolism in Cancer Therapy

Research has expanded to include Glucoalyssin in studies of glutamine metabolism, particularly in cancer. Glutaminolysis, alongside glycolysis, plays a significant role in cancer cell metabolism. Understanding how enzymes like Glucoalyssin are involved in these processes offers potential therapeutic applications in cancer treatment (Altman et al., 2016).

Glucokinase Activators in Diabetes Therapy

Glucoalyssin's function in glucose metabolism has led to the development of glucokinase activators, potentially important for type 2 diabetes management. These activators enhance glucokinase activity, thus influencing glucose homeostasis. This discovery has opened new avenues in diabetes therapy, showing how enzyme research can lead to clinical applications (Guertin & Grimsby, 2006).

Glucokinase in Glucose Homeostasis and Diabetes

Further research on glucokinase, related to Glucoalyssin, underscores its importance in glucose homeostasis and potential as a therapeutic target in diabetes. Understanding its role in glucose sensing and metabolism in various tissues helps in developing new strategies for diabetes treatment (Matschinsky, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

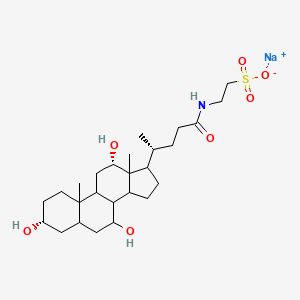

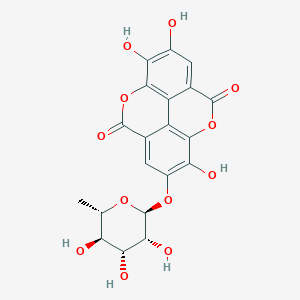

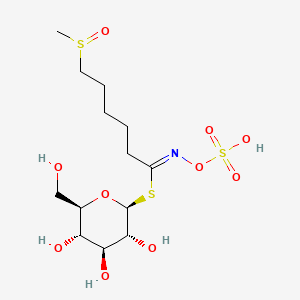

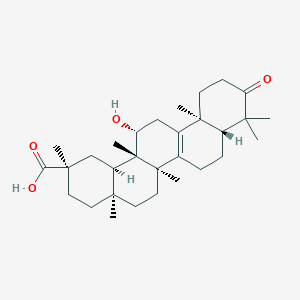

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfinyl-N-sulfooxyhexanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO10S3/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22)/b14-9-/t8-,10-,11+,12-,13+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCGRJSHMZWRQQ-PWGYDFSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Glucopyranose, 1-thio-, 1-(6-(methylsulfinyl)-N-(sulfooxy)hexanimidate) | |

CAS RN |

499-37-6 | |

| Record name | Glucoalyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)

![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)